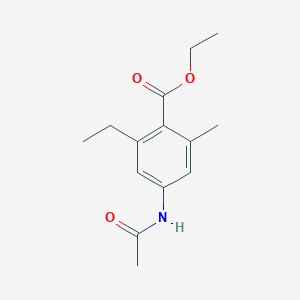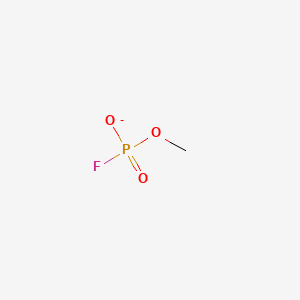![molecular formula C12H20N2O4 B14744751 Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate CAS No. 3310-59-6](/img/structure/B14744751.png)
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,3-diazabicyclo[222]octane-2,3-dicarboxylate is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate typically involves the reaction of diethyl malonate with a suitable diazabicyclo compound under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition and rearrangement reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate exerts its effects involves its ability to act as a nucleophilic catalyst. The nitrogen atoms within the bicyclic structure can donate electron pairs, facilitating various chemical transformations. The compound can also stabilize transition states and intermediates, enhancing the efficiency of catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic compound with a similar structure but with one nitrogen atom replaced by a carbon atom.
Uniqueness
Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate is unique due to its specific functional groups and the presence of ester moieties, which can influence its reactivity and applications. Its ability to participate in a wide range of chemical reactions and its potential for industrial applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
3310-59-6 |
|---|---|
Molekularformel |
C12H20N2O4 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14(13)12(16)18-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
YONPROBZRZEFNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2CCC(N1C(=O)OCC)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


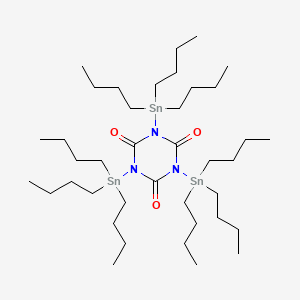
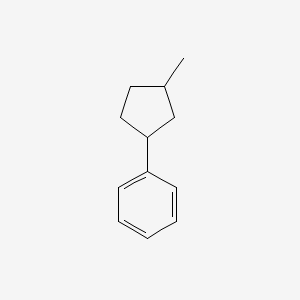
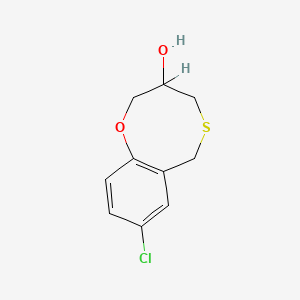
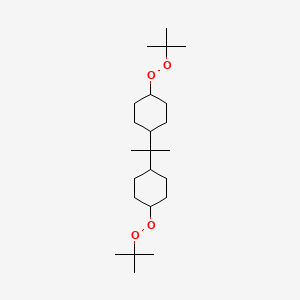
phosphanium bromide](/img/structure/B14744685.png)
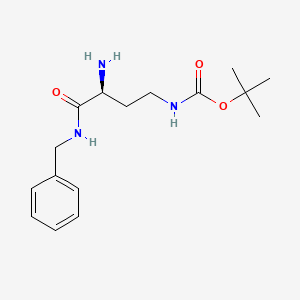
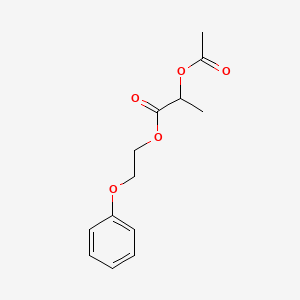

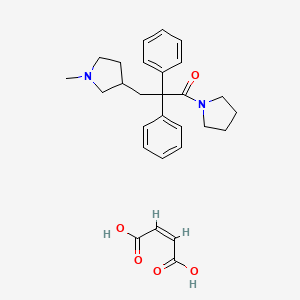
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

